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Compound of Interest

Compound Name: Recainam

Cat. No.: B1212388 Get Quote

An examination of the publicly available scientific literature reveals a significant gap in the

detailed structure-activity relationship (SAR) studies of Recainam, a potent Class I

antiarrhythmic agent. While its clinical efficacy and pharmacokinetic profile are well-

documented, the specific molecular modifications and their quantitative impact on its

pharmacological activity remain largely within proprietary research. This guide synthesizes the

available information on Recainam's metabolism and provides a foundational framework for

understanding its potential SAR, while highlighting the absence of comprehensive public data.

Recainam, chemically known as N-(2,6-dimethylphenyl)-N'-[3-(1-

methylethylamino)propyl]urea, is recognized for its efficacy in suppressing complex ventricular

arrhythmias.[1] Its mechanism of action is attributed to the blockade of fast sodium channels in

cardiac myocytes, a characteristic of Class I antiarrhythmic drugs. The clinical application of

Recainam has been explored in various patient populations, with studies detailing its effects on

electrocardiographic intervals and its safety profile.[1][2]

Metabolism and Potential for SAR Analysis
The metabolism of Recainam provides the primary source of publicly known structural analogs.

Studies on its excretion and metabolism have identified several key metabolites, offering a

glimpse into how structural modifications might influence its biological activity.[3]

In humans, Recainam is minimally metabolized, with a significant portion of the parent drug

excreted unchanged.[3] However, in animal models, more extensive metabolism has been

observed, leading to the identification of the following metabolites:
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m-hydroxyrecainam and p-hydroxyrecainam: These metabolites are formed by the

hydroxylation of the phenyl ring.

Desisopropylrecainam: This metabolite results from the removal of one of the isopropyl

groups from the terminal amine.

While these metabolites have been identified, the public scientific literature lacks quantitative

data on their antiarrhythmic potency (e.g., IC50 values for sodium channel blockade). Such

data would be crucial for establishing a clear SAR and understanding the contribution of

different parts of the Recainam molecule to its activity.

Hypothetical Structure-Activity Relationship
Framework
Based on the known metabolites and the general principles of medicinal chemistry for sodium

channel blockers, a hypothetical SAR framework for Recainam can be proposed. This

framework, however, remains speculative without direct experimental evidence from a series of

synthesized and tested analogs.

Table 1: Hypothetical Structure-Activity Relationship of Recainam Analogs
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Modification
Position

Structural Change
Expected Impact
on Activity

Rationale

Phenyl Ring

Introduction of

hydroxyl groups (m- or

p-position)

Likely decrease in

potency

Increased polarity

may reduce lipid

membrane

penetration and

interaction with the

hydrophobic binding

site of the sodium

channel.

Terminal Amine

N-dealkylation

(removal of isopropyl

group)

Potential decrease in

potency

The bulky isopropyl

group may be

important for optimal

binding to a

hydrophobic pocket

within the sodium

channel.

Urea Linker
Alteration of the urea

moiety
Critical for activity

The urea group is

likely involved in key

hydrogen bonding

interactions with the

receptor.

Propyl Chain
Variation in chain

length

Optimal length is likely

crucial

The three-carbon

spacer correctly

positions the terminal

amine for interaction

with its binding site.

Experimental Protocols for SAR Determination
To rigorously establish the SAR of Recainam, a systematic medicinal chemistry campaign

would be required. The following experimental protocols would be central to such an

investigation.
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General Synthesis of Recainam Analogs
The synthesis of Recainam analogs would typically involve the reaction of a substituted phenyl

isocyanate with a suitably functionalized diamine.

Starting Materials

Reaction Products & Purification

Substituted Phenyl Isocyanate

Nucleophilic Addition in an Aprotic Solvent (e.g., DCM, THF)

N-substituted Propyl-1,3-diamine

Crude Recainam Analog Purification (e.g., Column Chromatography, Recrystallization) Pure Recainam Analog

Click to download full resolution via product page

General synthetic workflow for Recainam analogs.

Electrophysiological Assay for Sodium Channel
Blockade
The primary biological assay for evaluating Recainam analogs would be an in vitro

electrophysiological assessment of their ability to block voltage-gated sodium channels.
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Culture of cells expressing the target sodium channel (e.g., HEK293 cells with Nav1.5)

Whole-cell patch-clamp recording configuration

Application of a voltage protocol to elicit sodium currents

Perfusion of Recainam analog at varying concentrations

Measurement of peak sodium current amplitude

Calculation of concentration-response curve and IC50 value

Click to download full resolution via product page

Workflow for assessing sodium channel blockade.

Signaling Pathways
As a sodium channel blocker, Recainam's primary effect is on the propagation of the cardiac

action potential. By blocking the influx of sodium ions during phase 0 of the action potential, it

slows the rate of depolarization and conduction velocity in the heart.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1212388?utm_src=pdf-body-img
https://www.benchchem.com/product/b1212388?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1212388?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Recainam

Voltage-gated Sodium Channel (Nav1.5)

 blocks

Sodium Ion Influx

 mediates

Phase 0 Depolarization

 causes

Action Potential Propagation

 initiates

Ventricular Arrhythmia

 abnormal propagation can lead to

Click to download full resolution via product page

Simplified pathway of Recainam's antiarrhythmic action.

Conclusion
A comprehensive understanding of the structure-activity relationship of Recainam is essential

for the rational design of new, potentially safer, and more effective antiarrhythmic drugs.

However, based on the currently available public data, a detailed SAR analysis is not possible.

The information on its metabolites provides a starting point for hypotheses, but without the

synthesis and biological evaluation of a diverse set of analogs, the precise structural
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requirements for potent sodium channel blockade remain speculative. Further research and the

publication of more extensive medicinal chemistry studies are needed to fully elucidate the

SAR of this important antiarrhythmic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1212388?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

